H-D-Dap(Boc)-Ome
Overview
Description
H-D-Dap(Boc)-Ome, also known as (2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoic acid methyl ester, is a derivative of D-alanine. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Dap(Boc)-Ome typically involves the protection of the amino group of D-alanine with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of D-alanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction results in the formation of N-Boc-D-alanine. The next step involves the esterification of the carboxyl group using methanol and a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
H-D-Dap(Boc)-Ome undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed to remove the Boc group.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Scientific Research Applications
H-D-Dap(Boc)-Ome is widely used in scientific research due to its versatility:
Chemistry: It is used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology: It serves as a precursor for the synthesis of biologically active peptides.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-D-Dap(Boc)-Ome involves its incorporation into peptides and proteins. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further reactions or biological processes .
Comparison with Similar Compounds
Similar Compounds
H-D-Dap(N3)-OH: An azido-modified D-alanine used in click chemistry labeling.
H-D-Dap(Boc)-OH: A similar compound without the ester group, used in peptide synthesis.
Uniqueness
H-D-Dap(Boc)-Ome is unique due to its ester group, which provides additional reactivity and versatility in chemical synthesis. The presence of the Boc group also offers protection during peptide synthesis, making it a valuable compound in the creation of complex peptides and proteins .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLHVTKGDPVANO-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426957 | |
Record name | H-D-Dap(Boc)-Ome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
363191-25-7 | |
Record name | H-D-Dap(Boc)-Ome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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